molecular formula C13H22F2N2O2 B6186521 tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2648938-62-7

tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B6186521
CAS No.: 2648938-62-7
M. Wt: 276.3
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Description

tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a synthetic organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the azabicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications.

    Introduction of Fluorine Atoms: The difluorination step is crucial and can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

    Amination and Carboxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its bicyclic structure and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity and binding affinity, enhancing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate: Lacks the difluoro substitution, which may result in different chemical and biological properties.

    tert-butyl 1-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: Another analog with variations in the bicyclic core structure.

Uniqueness

The presence of the difluoro substitution in tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate distinguishes it from its analogs, potentially offering enhanced stability and unique reactivity profiles. This makes it a compound of significant interest for further research and development.

Properties

CAS No.

2648938-62-7

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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